CNQX disodium salt CNQX disodium salt Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Soluble in 1 ml water to give specified mM/ml concentration.
More water soluble disodium salt of the AMPA/kainate antagonist CNQX.
Brand Name: Vulcanchem
CAS No.: 479347-85-8
VCID: VC0004309
InChI: InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
SMILES: C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Molecular Formula: C9H2N4Na2O4
Molecular Weight: 276.12 g/mol

CNQX disodium salt

CAS No.: 479347-85-8

Cat. No.: VC0004309

Molecular Formula: C9H2N4Na2O4

Molecular Weight: 276.12 g/mol

* For research use only. Not for human or veterinary use.

CNQX disodium salt - 479347-85-8

CAS No. 479347-85-8
Molecular Formula C9H2N4Na2O4
Molecular Weight 276.12 g/mol
IUPAC Name disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Standard InChI InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
Standard InChI Key YCXDDPGRZKUGDG-UHFFFAOYSA-L
SMILES C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Canonical SMILES C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]

Chemical and Physical Properties

CNQX disodium salt belongs to the quinoxalinedione class of compounds, characterized by a bicyclic aromatic structure with cyano and nitro substituents. The disodium salt formulation enhances water solubility compared to the parent CNQX compound, achieving concentrations up to 20 mM in aqueous solutions .

Structural Characteristics

The linear formula C₉H₂N₄Na₂O₄ reflects its zwitterionic nature, with two sodium ions counterbalancing the deprotonated oxygen atoms at positions 2 and 3 of the quinoxaline ring . X-ray crystallography studies reveal planar geometry in the heterocyclic core, facilitating high-affinity interactions with glutamate receptor binding pockets .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular Weight276.12 g/mol
Purity>98% (HPLC)
Solubility20 mM in H₂O
Storage ConditionsRoom temperature (desiccated)
AppearanceOrange to brown crystalline solid

The compound exhibits hygroscopicity, requiring desiccation to prevent degradation . Despite stability at room temperature, prolonged exposure to air induces color changes and reduced solubility, necessitating airtight storage .

Pharmacological Profile

Receptor Affinity and Selectivity

CNQX disodium salt demonstrates nanomolar potency at AMPA receptors (IC₅₀ = 0.3 μM) and micromolar activity at kainate receptors (IC₅₀ = 1.5 μM) . Its affinity for NMDA receptor glycine sites is substantially weaker (IC₅₀ = 25 μM), enabling selective blockade of non-NMDA glutamatergic transmission .

AMPA Receptor Interactions

In rat dorsal horn neurons, CNQX inhibits [³H]AMPA binding with an IC₅₀ of 300 nM, effectively suppressing fast excitatory postsynaptic currents (EPSCs) . Electrophysiological recordings in Xenopus oocytes expressing GluA1 subunits show reversible inhibition of glutamate-evoked currents at 2–20 μM concentrations .

Kainate Receptor Modulation

Mechanisms of Action

Competitive Antagonism

CNQX displaces glutamate by binding to the agonist recognition site of AMPA/kainate receptors. Structural studies demonstrate that its quinoxalinedione core mimics the conformation of glutamate’s α-carboxyl and α-amino groups, while the nitro and cyano substituents enhance hydrophobic interactions with receptor residues .

Allosteric Modulation via TARPs

Transmembrane AMPA receptor regulatory proteins (TARPs) dramatically alter CNQX’s pharmacological behavior. In TARP-associated receptors, CNQX transitions from a pure antagonist to a weak partial agonist, inducing 10–15% of maximal glutamate response . This paradoxical effect arises from TARP-induced stabilization of partial domain closure in the ligand-binding core .

Non-Classical Effects on Electrical Synapses

In the medicinal leech (Hirudo medicinalis), 20 μM CNQX reduces electrical synaptic transmission by 40% in T-to-T neuron connections, independent of chemical glutamate signaling . This inhibition requires clathrin-mediated endocytosis, as co-application with concanavalin A (600 μg/mL) or dynamin inhibitory peptide (50 μM) abolishes the effect .

Research Applications

Isolation of GABAergic Currents

By blocking AMPA/kainate-mediated EPSCs, 10–20 μM CNQX disodium salt permits selective recording of GABAA receptor spontaneous postsynaptic currents (sPSCs) in cortical and cerebellar neurons . This application is critical for studying inhibitory neurotransmission in mixed synaptic environments.

Neuroprotection in Ischemia Models

Pretreatment with 5 mg/kg CNQX disodium salt (intraperitoneal) reduces hippocampal CA1 neuronal death by 60% in rat global ischemia models . The mechanism involves suppression of glutamate excitotoxicity without affecting NMDA receptor-dependent plasticity .

Seizure Modulation

In magnesium-free ACSF-induced seizure models, 50 μM CNQX decreases paroxysmal depolarization shifts by 75% in entorhinal cortex slices . The compound preferentially inhibits AMPA receptor-mediated sustained depolarizations over NMDA-dependent components.

Experimental Considerations

Concentration-Response Relationships

Optimal AMPA receptor blockade occurs at 10 μM in cortical neurons, while kainate receptor inhibition requires 30–50 μM . Researchers must account for batch-to-batch variability in solubility; solutions should be freshly prepared and pH-adjusted to 7.4 .

Off-Target Effects

At concentrations >100 μM, CNQX disodium salt inhibits glycine transport (IC₅₀ = 150 μM) and potentiates GABAA receptor currents by 20–30% . These effects necessitate careful interpretation of studies using high doses.

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